1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(2-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as amines, nitro groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the furan ring, followed by the introduction of the dimethylamino group. Subsequent steps involve the addition of the nitro groups and the pyridinylmethyl group. Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using automated equipment to control reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process. Safety measures are crucial due to the presence of reactive nitro groups and other potentially hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The amine and nitro groups can participate in substitution reactions with other electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding diamines, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, polymers, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 2-methyl-: Similar structure but lacks the furan ring and nitro groups.
1,3-Benzenediamine, 5-nitro-: Contains a nitro group but lacks the furan ring and other substituents.
Uniqueness
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(2-pyridinylmethyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
142761-43-1 |
---|---|
Molecular Formula |
C22H26N6O5S |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-3-N-(pyridin-2-ylmethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C22H26N6O5S/c1-26(2)14-17-6-7-18(33-17)15-34-10-9-24-19-11-20(25-13-16-5-3-4-8-23-16)22(28(31)32)12-21(19)27(29)30/h3-8,11-12,24-25H,9-10,13-15H2,1-2H3 |
InChI Key |
IBNAPGSCYPCZRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.